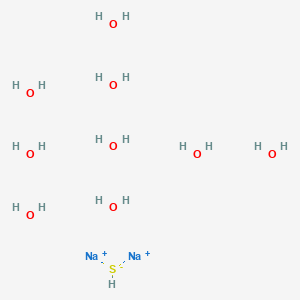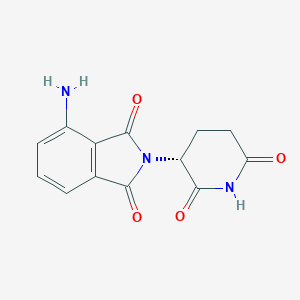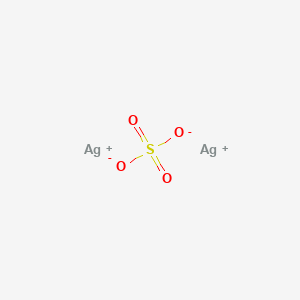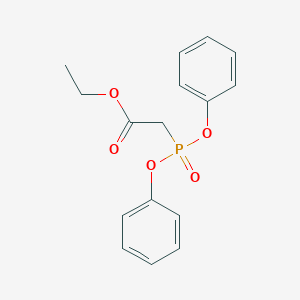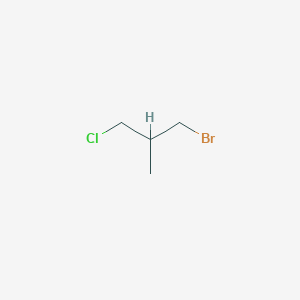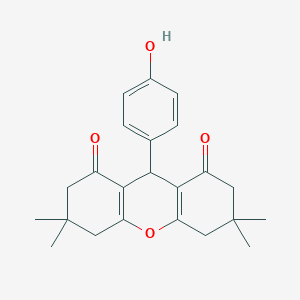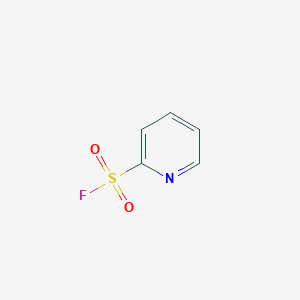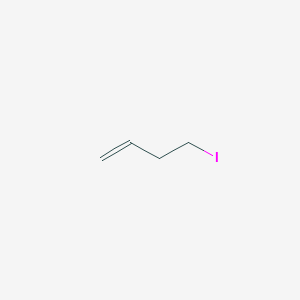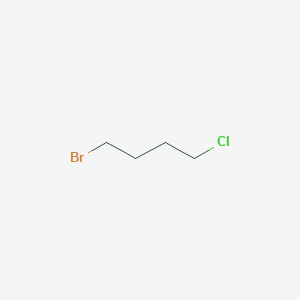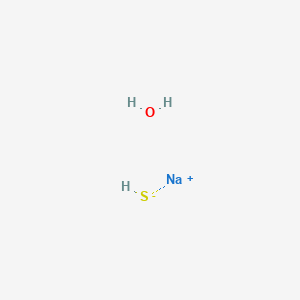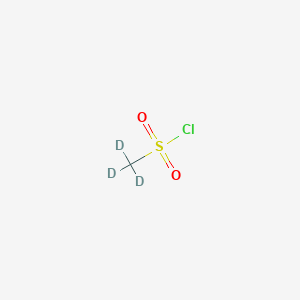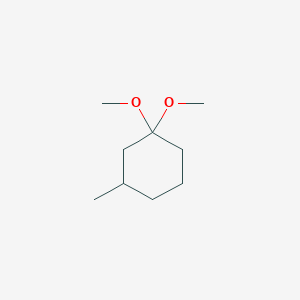
1,1-Dimethoxy-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-3-methylcyclohexane is a cyclohexane derivative that has gained attention due to its potential as a pharmaceutical drug. It is a colorless liquid with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-3-methylcyclohexane is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
1,1-Dimethoxy-3-methylcyclohexane has been found to have anti-inflammatory and analgesic effects. It can reduce pain and inflammation in animal models. It has also been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dimethoxy-3-methylcyclohexane in lab experiments is its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects, as well as potential as a treatment for Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dimethoxy-3-methylcyclohexane. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its effects on other inflammatory conditions, such as arthritis. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesemethoden
1,1-Dimethoxy-3-methylcyclohexane can be synthesized through the reaction of cyclohexanone with methanol and hydrochloric acid. The reaction produces 1,1-dimethoxy-3-methylcyclohexane as the main product. The reaction is carried out under reflux conditions, and the yield of the product can be improved by using a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-3-methylcyclohexane has been studied for its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects. Studies have shown that it can reduce pain and inflammation in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease. The compound has been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18349-16-1 |
|---|---|
Produktname |
1,1-Dimethoxy-3-methylcyclohexane |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-5-4-6-9(7-8,10-2)11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ITBKAZNVWBGZPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(OC)OC |
Kanonische SMILES |
CC1CCCC(C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



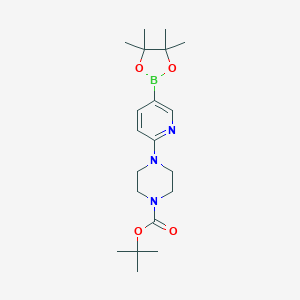
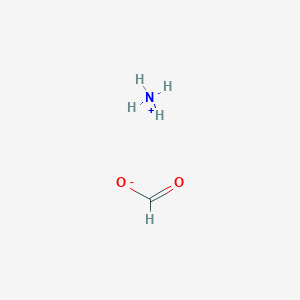
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
